molecular formula C20H26N4O3 B6018449 4-(1-{[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinyl)morpholine

4-(1-{[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinyl)morpholine

Cat. No. B6018449
M. Wt: 370.4 g/mol
InChI Key: WVFXODKJRPEXHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-{[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinyl)morpholine, also known as MPTP, is a synthetic compound that has been extensively researched for its potential applications in the field of neuroscience. The compound was first synthesized in the 1970s and has since been used as a tool to study the mechanisms of Parkinson's disease.

Mechanism of Action

4-(1-{[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinyl)morpholine is metabolized by MAO-B to form MPP+, which is taken up by dopaminergic neurons in the substantia nigra. MPP+ then inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. This ultimately leads to the degeneration of dopaminergic neurons in the substantia nigra, which is the hallmark of Parkinson's disease.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are well documented. This compound causes the selective degeneration of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the striatum. This results in the characteristic motor symptoms of Parkinson's disease, such as tremors, rigidity, and bradykinesia.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(1-{[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinyl)morpholine as a research tool are its ability to selectively target dopaminergic neurons in the substantia nigra and mimic the pathology of Parkinson's disease. However, the limitations of using this compound include its toxicity and the fact that it only models a subset of Parkinson's disease pathology.

Future Directions

For research on 4-(1-{[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinyl)morpholine include the development of new compounds that can selectively target other cell types in the brain, such as astrocytes and microglia. Additionally, there is a need for more comprehensive models of Parkinson's disease that incorporate multiple pathological features, such as alpha-synuclein aggregation and neuroinflammation. Finally, there is a need for the development of new therapies that can slow or halt the progression of Parkinson's disease.

Synthesis Methods

The synthesis of 4-(1-{[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinyl)morpholine involves a series of chemical reactions starting with the condensation of 2-methoxyphenylhydrazine with ethyl acetoacetate to form 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid ethyl ester. This compound is then converted to the corresponding acid chloride and reacted with piperidine to form this compound.

Scientific Research Applications

4-(1-{[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinyl)morpholine has been widely used as a research tool to study the mechanisms of Parkinson's disease. This is because this compound is metabolized by monoamine oxidase-B (MAO-B) to form 1-methyl-4-phenylpyridinium (MPP+), which is selectively taken up by dopaminergic neurons in the substantia nigra. The accumulation of MPP+ in these neurons leads to their degeneration, mimicking the pathology of Parkinson's disease.

properties

IUPAC Name

[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]-(3-morpholin-4-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-26-19-7-3-2-6-16(19)17-13-18(22-21-17)20(25)24-8-4-5-15(14-24)23-9-11-27-12-10-23/h2-3,6-7,13,15H,4-5,8-12,14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFXODKJRPEXHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=C2)C(=O)N3CCCC(C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.